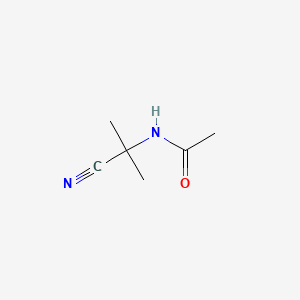

N-(1-Cyano-1-methylethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanopropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(9)8-6(2,3)4-7/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIVSDJTIHCTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193650 | |

| Record name | Acetamide, N-(1-cyano-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40652-06-0 | |

| Record name | N-(1-Cyano-1-methylethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040652060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(1-cyano-1-methylethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(1-cyano-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-CYANO-1-METHYLETHYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6S4KQV46F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(1-Cyano-1-methylethyl)acetamide chemical properties

The following technical guide details the chemical properties, synthesis, and applications of N-(1-Cyano-1-methylethyl)acetamide. This document is structured for researchers and drug development professionals, focusing on the compound's utility as a sterically hindered building block in peptidomimetic synthesis.

A Sterically Hindered Nitrile Scaffold for Peptidomimetics

Executive Summary

This compound (CAS: 40652-06-0) is a specialized aliphatic nitrile characterized by a gem-dimethyl substitution at the

Chemical Identity & Structural Analysis[1][2]

The molecule consists of an acetamide group linked to a tertiary carbon bearing a cyano group and two methyl groups. The steric bulk of the gem-dimethyl group protects the nitrile from facile hydrolysis, requiring specific activation protocols for derivatization.

| Attribute | Detail |

| IUPAC Name | N-(2-cyanopropan-2-yl)acetamide |

| Common Synonyms | N-Acetyl-2-amino-2-methylpropionitrile; Ac-Aib-CN |

| CAS Number | 40652-06-0 |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| SMILES | CC(=O)NC(C)(C)C#N |

| Structural Class |

Structural Insight: The Gem-Dimethyl Effect

The two methyl groups at the C-2 position restrict the conformational freedom of the molecule. In downstream applications (e.g., when converted to Aib residues in peptides), this restriction forces the peptide backbone into

Physicochemical Profile

The compound is typically isolated as a liquid or low-melting solid, depending on purity. It exhibits significant solubility in polar organic solvents but limited solubility in non-polar alkanes.

| Property | Value / Characteristic |

| Physical State | Colorless to pale yellow liquid / Low-melting solid |

| Boiling Point | ~300.9°C (Predicted at 760 mmHg) |

| Density | ~0.993 g/cm³ |

| Refractive Index | 1.438 |

| Solubility | Soluble in Ethanol, DCM, DMSO, Methanol; Sparingly soluble in Water |

| Flash Point | ~135.8°C |

| Stability | Stable under ambient conditions; Precursor (aminonitrile) is unstable |

Synthetic Pathways[3]

The synthesis of this compound is a two-stage process. The first stage involves the formation of the unstable aminonitrile via a Strecker-type reaction, followed immediately by acetylation to "lock" the structure and prevent the retro-Strecker decomposition (reversion to acetone and HCN).

Diagram 1: Synthesis Workflow

Caption: Synthesis proceeds via the formation of the labile aminonitrile, which is immediately stabilized by N-acetylation.

Detailed Mechanism

-

Aminonitrile Formation: Acetone reacts with sodium cyanide and ammonium chloride (generating HCN/NH3 in situ) to form 2-amino-2-methylpropionitrile.

-

Critical Control: This intermediate is in equilibrium with the starting materials. Heating or basic conditions can trigger the release of toxic HCN.

-

-

Acetylation: The crude aminonitrile is treated with acetic anhydride. This reaction is irreversible and traps the amine, shifting the equilibrium completely toward the stable product.

Reactivity & Transformations[4]

The reactivity of this compound is defined by the competition between the robust amide bond and the sterically hindered nitrile.

Key Reactions

-

Acid Hydrolysis (Aib Synthesis):

-

The nitrile is resistant to mild hydrolysis. Treatment with concentrated mineral acids (e.g., HBr or HCl) forces the hydrolysis of the nitrile to the carboxylic acid.

-

Result: Formation of N-Acetyl-

-aminoisobutyric acid or, upon prolonged heating, free

-

-

Pinner Reaction:

-

Reaction with dry HCl in anhydrous alcohol converts the nitrile into an imidate ester (Pinner salt), a useful intermediate for heterocycle synthesis (e.g., oxazolines).

-

-

Reduction:

-

Catalytic hydrogenation or Lithium Aluminum Hydride (LAH) reduction converts the nitrile to a primary amine, yielding the diamine N-(1-amino-2-methylpropan-2-yl)acetamide .

-

Diagram 2: Reactivity Map

Caption: The central nitrile scaffold can be hydrolyzed to amino acids, converted to imidates, or reduced to diamines.

Applications in Drug Development[5]

Peptidomimetics & Helix Induction

The hydrolyzed derivative of this compound, Aib , is non-proteinogenic. When incorporated into peptide chains, the gem-dimethyl group restricts rotation around the N-C

-

Effect: It strongly promotes the formation of

-helices or -

Utility: Used to stabilize biologically active peptides against proteolytic degradation (e.g., in GLP-1 analogues or antimicrobial peptides).

Metabolic Stability

The quaternary carbon center prevents racemization and blocks enzymatic attack at the

Experimental Protocol: Acetylation of Aminonitrile

Note: This protocol describes the stabilization of the aminonitrile intermediate. All steps must be performed in a fume hood due to cyanide risks.

Reagents:

-

2-Amino-2-methylpropionitrile (Freshly prepared)

-

Acetic Anhydride (1.1 equivalents)[1]

-

Dichloromethane (DCM) or Toluene

-

Catalytic DMAP (Optional)[2]

Procedure:

-

Preparation: Dissolve 2-amino-2-methylpropionitrile (0.1 mol) in dry DCM (50 mL) in a round-bottom flask equipped with a reflux condenser and dropping funnel.

-

Addition: Cool the solution to 0°C. Add Acetic Anhydride (0.11 mol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 20°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of amine).

-

Workup: Wash the organic layer with saturated NaHCO₃ (to remove acetic acid) followed by brine.

-

Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude this compound can be recrystallized from ethanol/hexane or distilled under high vacuum if liquid.

Self-Validating Check:

-

IR Spectroscopy: Look for the disappearance of the N-H stretches of the primary amine (~3300-3400 cm⁻¹) and the appearance of a strong Amide I band (~1650 cm⁻¹) and the Nitrile stretch (~2240 cm⁻¹).

References

-

PubChem. (2025).[3] Acetamide, N-(1-cyano-1-methylethyl)- Compound Summary. National Library of Medicine. [Link]

-

Organic Syntheses. (1940). Synthesis of alpha-aminoisobutyric acid (Aib) via aminonitrile hydrolysis. Coll. Vol. 2, p. 29. [Link]

-

Talele, T. T. (2018).[4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[4] [Link]4]

-

Wells-Knecht, K. J., et al. (2019). Characterization of AIBN Degradants and Amide Formation. Journal of Pharmaceutical Sciences, 108(9), 3152-3155. [Link]

Sources

- 1. N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide | C12H14N2O2 | CID 102601047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Profile: N-(1-Cyano-1-methylethyl)acetamide

CAS: 40652-06-0 Synonyms: N-Acetyl-2-amino-2-methylpropionitrile; N-Acetyl-AIB-nitrile; N-(2-cyano-2-propyl)acetamide Molecular Formula: C₆H₁₀N₂O Molecular Weight: 126.16 g/mol [1][2]

Executive Summary

N-(1-Cyano-1-methylethyl)acetamide is a specialized bifunctional building block bridging the chemistry of sterically hindered nitriles and amides. It serves as the stable, acetylated derivative of 2-amino-2-methylpropionitrile (the precursor to the radical initiator AIBN). Its primary utility lies in pharmaceutical process chemistry as the immediate precursor to N-acetyl-α-aminoisobutyric acid (N-Ac-AIB) , a critical component in the synthesis of peptaibols and conformationally constrained peptide mimetics. Unlike its azo-analog (AIBN), this compound is thermally stable, allowing it to function as a robust intermediate for heterocycle formation (e.g., imidazolinones) and as a probe for nitrile hydrolysis mechanisms in sterically crowded environments.

Physicochemical Profiling

The compound exists as a white crystalline solid at room temperature, characterized by a sharp melting point indicative of its high lattice energy derived from amide hydrogen bonding.

Table 1: Key Physical Properties

| Property | Value | Notes |

| Appearance | White Crystalline Solid | Forms needles or plates from EtOH/H₂O |

| Melting Point | 103 – 105 °C | Sharp range; excellent purity indicator |

| Boiling Point | ~300.9 °C (Predicted) | Decomposes at high temperatures before boiling |

| Density | 0.993 g/cm³ | Estimated at 25°C |

| Solubility | Soluble in MeOH, EtOH, DMSO | Sparingly soluble in cold water; soluble in hot water |

| LogP | -0.1 to 0.24 | Amphiphilic; amenable to reversed-phase HPLC |

Chemical Architecture & Synthesis

The synthesis of CAS 40652-06-0 is a classical acetylation of a hindered amine. The steric bulk of the gem-dimethyl group requires forcing conditions or highly electrophilic acylating agents to achieve quantitative conversion.

Synthesis Protocol: Acetylation of 2-Amino-2-methylpropionitrile

Objective: Preparation of high-purity this compound.

Reagents:

-

2-Amino-2-methylpropionitrile (Aminonitrile): 1.0 eq

-

Acetic Anhydride (Ac₂O): 1.2 – 1.5 eq

-

Catalyst: Conc. H₂SO₄ (trace) or Sodium Acetate (0.1 eq)

-

Solvent: Toluene (optional) or neat conditions

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2-amino-2-methylpropionitrile. If the aminonitrile is liquid (freshly distilled), it can be used neat.

-

Addition: Add Acetic Anhydride dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 60°C using an ice bath if necessary.

-

Reaction: Once addition is complete, heat the mixture to 80–100°C for 2–4 hours. The steric hindrance of the tert-alkyl amine necessitates thermal energy to drive the reaction to completion.

-

Quench: Cool the mixture to room temperature. Pour into ice-cold water (3x volume) to hydrolyze excess anhydride.

-

Crystallization: The product often precipitates directly upon cooling/dilution. If oiling occurs, extract with Ethyl Acetate, wash with NaHCO₃ (sat.), dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from an Ethanol/Water (1:1) mixture to obtain white needles (MP 103–105°C).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the synthesis workflow from the Strecker precursors to the final acetylated product.

Applications in Drug Development

The primary value of CAS 40652-06-0 is its role as a "masked" amino acid. The nitrile group serves as a latent carboxylic acid, protected from unwanted side reactions until hydrolysis is required.

Hydrolysis to N-Acetyl-α-Aminoisobutyric Acid (N-Ac-AIB)

The conversion of the nitrile to the carboxylic acid is the critical step for generating AIB-containing peptides. Due to the gem-dimethyl effect (Thorpe-Ingold effect), this hydrolysis is more difficult than for linear nitriles and typically requires harsh acidic conditions.

-

Reagents: Conc. HCl (6N to 12N) or H₂SO₄/H₂O.

-

Conditions: Reflux (100°C+) for 6–12 hours.

-

Mechanism: Acid-catalyzed hydration of the nitrile to the primary amide, followed by hydrolysis to the acid. The N-acetyl group usually survives these conditions better than the nitrile, but prolonged boiling may deacetylate the amine (yielding free AIB).

Heterocycle Synthesis

The bifunctional nature (Electrophilic Nitrile + Nucleophilic Amide Nitrogen) makes this compound a precursor for:

-

Imidazolinones: Cyclization under basic conditions.

-

Oxazoles: Reaction with adjacent electrophiles.

Reaction Workflow (DOT Visualization)

Quality Control & Analytical Standards

To ensure suitability for pharmaceutical use, the following analytical markers should be verified.

Spectroscopic Identification

-

IR (KBr):

-

Nitrile (C≡N): Weak band at ~2240 cm⁻¹ (often weak due to symmetry/substitution).

-

Amide I (C=O): Strong band at 1640–1660 cm⁻¹.

-

Amide II (N-H): Band at ~1540 cm⁻¹.

-

-

¹H NMR (CDCl₃, 400 MHz) [Predicted]:

-

δ 6.0–6.5 (br s, 1H, NH)

-

δ 1.95–2.05 (s, 3H, Acetyl-CH₃)

-

δ 1.70 (s, 6H, C(CH₃)₂)

-

Note: The simplicity of the spectrum (three singlets) is a key purity check.

-

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Isocratic Acetonitrile:Water (20:80) with 0.1% H₃PO₄.

-

Detection: UV @ 210 nm (Amide absorption).

-

Retention Time: Short (polar compound), typically elutes early.

Safety & Handling

-

Hazard Class: Acute Toxicity (Oral/Inhalation) .

-

Nitrile Risks: While the acetyl group reduces volatility compared to the parent aminonitrile, the compound can still metabolize to release cyanide ions or revert to the toxic aminonitrile under hydrolytic conditions.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

-

Storage: Store in a cool, dry place. Hygroscopic tendency is low, but moisture can induce slow hydrolysis.

References

-

PubChem. (2025). Acetamide, N-(1-cyano-1-methylethyl)- Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1941). Acetylglycine (General Acetylation Procedure). Org. Syn. Coll. Vol. 1, p. 298. Retrieved from [Link]

-

LookChem. (n.d.). CAS 40652-06-0 Product Information. Retrieved from [Link]

Sources

Technical Monograph: N-(2-cyanopropan-2-yl)acetamide

The following technical guide is structured to serve as a primary reference for the synthesis, impurity profiling, and chemical handling of N-(2-cyanopropan-2-yl)acetamide .

Synthetic Utility & Impurity Management in Pharmaceutical Process Chemistry

Chemical Identity & Significance

N-(2-cyanopropan-2-yl)acetamide (also known as N-acetyl-2-amino-2-methylpropionitrile) is a bifunctional aliphatic scaffold featuring a tertiary nitrile and an acetamide moiety.[1] While occasionally utilized as a building block for gem-dimethyl amino acids, its primary relevance in modern drug development lies in its role as a process-related impurity (PRI) or degradation product in reactions utilizing Azobisisobutyronitrile (AIBN) as a radical initiator.[1]

| Property | Detail |

| IUPAC Name | N-(2-cyanopropan-2-yl)acetamide |

| Common Synonyms | N-Acetyl-AIBN-amine; 2-Acetamidoisobutyronitrile |

| CAS Registry | 14206-03-2 (Note: Verify against specific vendor lots; often confused with tetracycline derivatives in automated databases) |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| SMILES | CC(=O)NC(C)(C)C#N |

| Key Functionality | Tertiary Nitrile (masked acid), Acetamide (masked amine) |

Critical Context: The AIBN Connection

In pharmaceutical synthesis, AIBN is a standard radical initiator. Its thermal decomposition generates the 2-cyanoprop-2-yl radical .[1] In the presence of acetic acid, acetic anhydride, or acetonitrile under oxidative conditions, this radical can be trapped or recombine to form N-(2-cyanopropan-2-yl)acetamide. Identifying this species is critical for ICH M7 (genotoxic impurity) assessments due to the nitrile functionality.[1]

Synthetic Pathways (The "How")

Two primary routes exist for accessing this molecule: the Ritter Reaction (direct but lower reliability due to electronic destabilization) and the Acetylation of Strecker Amines (high fidelity).[1]

Pathway Analysis[3][5]

-

Route A: Ritter Reaction (Not Recommended): Reacting acetone cyanohydrin with acetonitrile in H₂SO₄.[1]

-

Route B: Strecker Amine Acetylation (Recommended): A robust, two-step sequence starting from acetone.[1] This route isolates the stable amine intermediate, ensuring the nitrile remains intact.

Graphviz Diagram: Synthetic Logic

Caption: Figure 1. Comparative pathways showing the robust synthetic route (green/blue) versus the radical degradation pathway (red/dashed) relevant to impurity profiling.

Experimental Protocol: High-Fidelity Synthesis

Objective: Preparation of analytical standard N-(2-cyanopropan-2-yl)acetamide via acetylation.

Reagents

-

Substrate: 2-Amino-2-methylpropanenitrile (CAS 19355-69-2) - 10.0 mmol[1]

-

Reagent: Acetic Anhydride (Ac₂O) - 12.0 mmol[1]

-

Base/Solvent: Pyridine (dry) - 5.0 mL[1]

-

Catalyst: DMAP (4-Dimethylaminopyridine) - 5 mol% (optional, for rate acceleration)[1]

Step-by-Step Methodology

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Dissolve 2-Amino-2-methylpropanenitrile (0.84 g, 10 mmol) in dry pyridine (5 mL). Cool to 0°C using an ice bath.[1]

-

Addition: Add Acetic Anhydride (1.13 mL, 12 mmol) dropwise over 10 minutes. Note: Exothermic reaction; maintain T < 5°C to prevent nitrile hydrolysis.

-

Reaction: Remove ice bath and stir at Room Temperature (25°C) for 3 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexanes).[1]

-

Quench: Pour the reaction mixture into 20 mL of ice-cold 1M HCl (to neutralize pyridine).

-

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Combine organic layers.

-

Wash: Wash organics with Sat. NaHCO₃ (to remove acetic acid) followed by Brine.[1]

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from Et₂O/Hexanes or purify via flash column chromatography if necessary.

Self-Validating Checkpoint: The product should appear as a white crystalline solid.[1] If the IR spectrum shows a broad peak at ~3400 cm⁻¹ (OH), hydrolysis has occurred; discard and re-dry reagents.[1]

Analytical Characterization Profile

Use the following data to confirm identity or quantify this species as an impurity.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| ¹H NMR (CDCl₃) | 6.10 | Broad Singlet | 1H | NH -Amide |

| 2.01 | Singlet | 3H | CH₃ -C=O[1] (Acetyl) | |

| 1.72 | Singlet | 6H | C(CH₃ )₂ (Gem-dimethyl) | |

| ¹³C NMR (CDCl₃) | 169.5 | Quaternary | - | C =O (Amide) |

| 121.0 | Quaternary | - | C ≡N (Nitrile) | |

| 46.5 | Quaternary | - | C -N (Tertiary Carbon) | |

| 26.5 | Methyl | - | C(C H₃)₂ | |

| 23.8 | Methyl | - | C H₃-CO |

Infrared Spectroscopy (FT-IR)[1][6]

-

2240 cm⁻¹: Sharp, weak band characteristic of the C≡N stretch .[1] Crucial for distinguishing from simple amides.

-

1665 cm⁻¹: Strong Amide I band (C=O stretch).[1]

-

1540 cm⁻¹: Amide II band (N-H bend).[1]

Mass Spectrometry[1][2]

-

Technique: ESI-MS (Positive Mode)[1]

-

Target Ion: [M+H]⁺ = 127.08 Da[1]

-

Fragment: [M-HCN]⁺ or loss of Acetyl group depending on ionization energy.[1]

Impurity Fate Mapping (AIBN Degradation)

When using AIBN, understanding the fate of the cyanopropyl radical is essential for regulatory filing.[1]

Mechanism of Formation[5][7]

-

Initiation: AIBN

2 -

Solvent Interaction: In the presence of Acetyl donors (e.g., Acetic Acid solvent, Ac₂O reagent), the radical can undergo oxidative coupling or H-abstraction followed by acetylation.[1]

-

Risk: This impurity is often "silent" in UV detection at 210 nm due to low extinction coefficient unless derivatized, but it poses a nitrile hydrolysis risk in downstream acidic steps, potentially generating 2-acetamidoisobutyric acid.[1]

Graphviz Diagram: Impurity Fate

Caption: Figure 2. Fate mapping of the impurity during pharmaceutical processing, highlighting the risk of secondary degradation into acidic species.

Safety & Handling

-

Nitrile Toxicity: While the amide moiety reduces volatility, the tertiary nitrile can metabolize to release cyanide ions in vivo. Handle as a potential cyanogen .

-

PPE: Nitrile gloves are insufficient for prolonged direct contact with low-MW nitriles; double-gloving or using laminated films is recommended for neat handling.[1]

-

Waste: Segregate into Cyanide Waste streams, not general organic waste, to prevent accidental acidification and HCN generation in waste drums.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

-

Gridnev, A. A. "The 2-cyano-2-propyl radical: Structure, reactivity, and fate in polymer synthesis."[1] Journal of Polymer Science Part A: Polymer Chemistry, 2000 , 38(10), 1753-1766.[1]

-

International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk, 2017 .[1]

-

Mowbray, C. E. et al. "Pyridine and Pyrazine Derivatives as Impurities in Pharmaceutical Process Development."[1] Organic Process Research & Development, 2012 , 16(5), 870-879.[1] (Contextual reference for impurity profiling strategies).

Sources

N-(1-Cyano-1-methylethyl)acetamide molecular structure

Molecular Architecture, Synthetic Protocols, and Peptidomimetic Applications

Executive Summary

N-(1-Cyano-1-methylethyl)acetamide (CAS 40652-06-0), also known as N-Acetyl-Aib-nitrile , represents a critical structural motif in the development of proteolytically stable peptidomimetics.[1] As the protected nitrile precursor to

Molecular Architecture & Physicochemical Properties[1][2]

The utility of this compound stems from its steric bulk.[1] Unlike standard amino acid derivatives, the

1.1 The Gem-Dimethyl Effect (Thorpe-Ingold)

The two methyl groups at the C

-

Conformational Restriction: This restriction energetically favors

values of approximately -

Proteolytic Stability: The steric crowding prevents proteases (e.g., DPP-4, chymotrypsin) from accessing the amide bond, significantly extending the half-life of Aib-containing therapeutics.

1.2 Physicochemical Profile

| Property | Value | Structural Implication |

| Formula | Mono-protected amino acid nitrile | |

| MW | 126.16 g/mol | Low MW fragment |

| Melting Point | 103–105 °C | Crystalline solid (High purity indicator) |

| Solubility | EtOH, DCM, DMSO | Lipophilic due to methyl groups |

| Key Functionalities | Nitrile ( | Orthogonal reactivity |

Strategic Synthesis & Process Optimization

The synthesis follows a two-stage protocol: the formation of the aminonitrile via the Strecker reaction, followed by N-acetylation.

2.1 Workflow Visualization

The following diagram outlines the logical flow from commodity precursors to the final scaffold.

Figure 1: Synthetic workflow converting acetone to N-acetyl-Aib-nitrile via Strecker and Acetylation phases.

2.2 Detailed Protocol

Step 1: Strecker Synthesis (Preparation of 2-Amino-2-methylpropionitrile)

-

Reagents: Acetone (1.0 eq), Sodium Cyanide (1.1 eq), Ammonium Chloride (1.1 eq), Water.[1]

-

Mechanism: Nucleophilic addition of cyanide to the acetone imine.[1]

-

Safety Critical: This step generates HCN in situ.[1] Must be performed in a well-ventilated fume hood with cyanide sensors active.[1]

-

Procedure:

Step 2: N-Acetylation (Formation of the Target)

-

Reagents: 2-Amino-2-methylpropionitrile (Intermediate), Acetic Anhydride (

, 1.2 eq).[1] -

Causality: Due to the steric hindrance of the gem-dimethyl group, standard Schotten-Baumann conditions (acyl chloride + base) may yield incomplete conversion. Using acetic anhydride under reflux drives the reaction to completion thermodynamically.[1]

-

Procedure:

-

Dissolve the aminonitrile in toluene or use neat

if scale permits.[1] -

Add

slowly.[1] The reaction is initially exothermic.[1] -

Heat to reflux (approx. 100 °C) for 2 hours to ensure acetylation of the sterically hindered amine.

-

Quench: Pour onto ice-water to hydrolyze excess anhydride.

-

Crystallization: The product precipitates or can be extracted with DCM.[1] Recrystallize from Ethanol/Hexane.[1]

-

Validation: Target MP is 103–105 °C.

-

Reactivity Profile & Biotransformation[1][2]

The nitrile group serves as a "masked" carboxylic acid.[1] In drug development, this compound is often hydrolyzed to generate N-Acetyl-Aib , a core component of peptaibols and modern GLP-1 agonists.[1]

3.1 Hydrolysis Pathway

The conversion of the nitrile to the acid requires harsh conditions due to the steric bulk shielding the cyano carbon.[1]

Figure 2: Stepwise hydrolysis of the nitrile group to the carboxylic acid, overcoming steric hindrance.

3.2 Application in Peptidomimetics

-

Helix Induction: When incorporated into a peptide chain, the Aib residue forces the backbone into a helical twist (

-helix).[1][2] This is used to constrain flexible peptides into bioactive conformations.[1] -

Metabolic Stability: The absence of an

-proton prevents racemization and oxidative degradation.[1]

Analytical Characterization (Self-Validating Data)[1][2]

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

| Technique | Diagnostic Signal | Interpretation |

| IR Spectroscopy | ||

| Amide I Band. Confirms N-acetylation.[1] | ||

| N-H Stretch. | ||

| 1H NMR (CDCl3) | Gem-dimethyl. Singlet proves symmetry of methyls.[1] | |

| Acetyl methyl. | ||

| Amide NH. | ||

| Melting Point | 103–105 °C | Sharp range indicates >98% purity.[1] |

Troubleshooting:

-

Broad MP (<100 °C): Indicates residual acetic acid or incomplete hydrolysis of anhydride.[1] Recrystallize from EtOH.

-

Missing Nitrile Peak (IR): If the peak at 2240 is absent, the nitrile may have hydrolyzed to the primary amide during workup (check for double carbonyl peaks).

References

-

PubChem. (2025).[1][3] Acetamide, N-(1-cyano-1-methylethyl)- Compound Summary. National Library of Medicine.[1] Link[1]

-

Toniolo, C., et al. (2001).[1] Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid alpha-aminoisobutyric acid (Aib). Biopolymers, 60(6), 396–419.[1] (Foundational text on Aib structural effects).

-

Zelikin, A. N., et al. (2002).[1] Synthesis of Aib-containing peptides via the oxazolone method. Journal of Organic Chemistry, 67(14), 4980-4984.[1] (Details on reactivity of Aib derivatives).

-

Smolecule. (2023).[1][4] this compound Safety and Properties. Link

-

Clayden, J., et al. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Reference for Thorpe-Ingold/Gem-dimethyl effect mechanisms).

Sources

- 1. Acetamide, N-(1-cyano-1-methylethyl)- | C6H10N2O | CID 95784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 40652-06-0 [smolecule.com]

N-(1-Cyano-1-methylethyl)acetamide physical properties

An In-Depth Technical Guide to the Physical Properties of N-(1-Cyano-1-methylethyl)acetamide

Introduction and Strategic Importance

This compound, also known by its IUPAC name N-(2-cyanopropan-2-yl)acetamide, is an organic compound featuring both an acetamide and a nitrile functional group attached to a sterically hindered tertiary carbon.[1][2] This unique structural arrangement imparts distinct reactivity and physical properties, making it a valuable intermediate in various synthetic pathways.[1] Its potential applications span pharmaceutical development, where its derivatives have been explored for biological activities, and material science, where it can serve as a precursor for specialized polymers.[1] Understanding its fundamental physical properties is paramount for its effective handling, characterization, and deployment in experimental and industrial settings.

Molecular Structure and Identifiers

The compound's structure is defined by an acetyl group bonded to the nitrogen of a 2-amino-2-methylpropanenitrile core. This structure results in a molecule with a combination of polar (amide and nitrile) and nonpolar (gem-dimethyl) features.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 40652-06-0 | [1][3] |

| Molecular Formula | C₆H₁₀N₂O | [1][2][4] |

| Molecular Weight | 126.16 g/mol | [1][2][4] |

| IUPAC Name | N-(2-cyanopropan-2-yl)acetamide | [1][2] |

| Canonical SMILES | CC(=O)NC(C)(C)C#N | [1][5] |

| InChI | InChI=1S/C6H10N2O/c1-5(9)8-6(2,3)4-7/h1-3H3,(H,8,9) | [1][2] |

| InChIKey | LKIVSDJTIHCTLP-UHFFFAOYSA-N |[1][2] |

Core Physical Properties

The physical state and properties of a compound are critical for determining appropriate storage conditions, solvent selection for reactions and purification, and analytical methods.

Table 2: Summary of Physical Properties

| Property | Value | Unit | Source(s) |

|---|---|---|---|

| Appearance | Colorless to light yellow liquid | - | [6] |

| Melting Point | 103 - 105 | °C | [1] |

| Boiling Point | 300.9 | °C at 760 mmHg | [6][7] |

| Density | 0.993 | g/cm³ | [6][7] |

| Flash Point | 135.8 | °C | [6] |

| Vapor Pressure | 0.00109 | mmHg at 25°C | [6] |

| Refractive Index | 1.438 | - | [6] |

| Solubility | Not explicitly stated; likely soluble in organic solvents. | - | |

Spectral Data Analysis: A Fingerprint of the Molecule

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While specific spectra for this compound are not publicly indexed, its structure allows for the confident prediction of key spectral features.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the compound's key functional groups.

-

N-H Stretch: A moderate absorption peak is expected around 3300 cm⁻¹, characteristic of the secondary amide N-H bond.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ will indicate the presence of sp³ hybridized C-H bonds in the methyl groups.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity peak is anticipated in the 2260-2240 cm⁻¹ region, a definitive marker for the nitrile group.

-

C=O Stretch (Amide I): A strong, sharp absorption band should appear around 1650 cm⁻¹, corresponding to the amide carbonyl stretch.

-

N-H Bend (Amide II): A peak in the 1550 cm⁻¹ region is expected from the N-H bending vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Singlet (6H): A large singlet, integrating to six protons, would be expected for the two equivalent methyl groups on the quaternary carbon. Its chemical shift would likely be around 1.5-1.7 ppm.

-

Singlet (3H): A singlet integrating to three protons, corresponding to the acetyl methyl group, should appear further downfield, typically in the 2.0-2.2 ppm range, due to the proximity of the carbonyl group.

-

Broad Singlet (1H): A broad singlet for the amide (N-H) proton is expected, with a variable chemical shift (typically 5-8 ppm) that is dependent on solvent and concentration.

-

-

¹³C NMR:

-

Quaternary Carbons: Two quaternary carbon signals are expected: one for the carbon bearing the gem-dimethyl and nitrile groups, and another for the carbonyl carbon (typically >160 ppm).

-

Methyl Carbons: Two distinct methyl carbon signals should be present: one for the equivalent gem-dimethyl groups and another for the acetyl methyl group.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z value of 126, corresponding to the molecular weight of the compound.[2]

-

Fragmentation: Common fragmentation pathways would likely involve the loss of an acetyl group (•CH₃CO) or a methyl group (•CH₃), leading to significant fragment ions that can be used to confirm the structure.

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of a solid compound's purity. The following protocol outlines a robust method using a standard digital melting point apparatus.

Caption: Workflow for accurate melting point determination.

Causality and Trustworthiness in the Protocol:

-

Thorough Drying: Residual solvent can act as an impurity, depressing and broadening the melting point range. Vacuum drying ensures its complete removal.

-

Fine Powder: A finely crushed powder ensures uniform heat distribution throughout the sample, preventing localized melting and leading to a more accurate reading.

-

Slow Heating Rate: A slow ramp rate (1-2 °C/min) during the final measurement is critical. It ensures that the temperature of the heating block and the sample are in thermal equilibrium, preventing an overestimation of the melting point. A sharp range (e.g., ≤ 2 °C) is indicative of high purity.

Synthesis Overview

This compound is typically synthesized via the acetylation of 2-amino-2-methylpropanenitrile. A common laboratory and industrial approach involves the direct reaction between isobutyronitrile and acetic anhydride, often requiring heat and an acid catalyst.[1] Modern catalytic methods, such as rhodium-catalyzed carbonylation reactions, have also been developed to improve efficiency and yield.[1]

Conclusion

The physical and spectral properties of this compound are well-defined by its unique molecular structure. With a melting point of 103-105 °C and a high boiling point, it exists as a stable solid under standard conditions.[1] Its characteristic spectral features, predictable through an understanding of its functional groups, provide a reliable basis for its identification and quality control. The methodologies and data presented in this guide serve as a foundational resource for scientists, enabling the confident and safe application of this versatile chemical intermediate in research and development.

References

-

Mol-Instincts. (n.d.). This compound structure, molecular formula, cas number. Retrieved from [Link]

-

PubChem. (n.d.). Acetamide, N-(1-cyano-1-methylethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 40652-06-0,this compound. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H10N2O). Retrieved from [Link]

Sources

- 1. Buy this compound | 40652-06-0 [smolecule.com]

- 2. Acetamide, N-(1-cyano-1-methylethyl)- | C6H10N2O | CID 95784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. PubChemLite - this compound (C6H10N2O) [pubchemlite.lcsb.uni.lu]

- 6. Cas 40652-06-0,this compound | lookchem [lookchem.com]

- 7. 40652-06-0_N-(1-Cyano-1-methylethyl)acetamideCAS号:40652-06-0_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

Technical Guide: Solubility Profile and Process Optimization for N-(1-Cyano-1-methylethyl)acetamide

This guide serves as an authoritative technical resource for the solubility behavior, thermodynamic characterization, and process application of N-(1-Cyano-1-methylethyl)acetamide (CAS 40652-06-0). It is designed for researchers and process chemists optimizing purification and synthesis workflows in pharmaceutical development.

Executive Summary & Compound Profile

This compound , also known as N-acetyl-2-amino-2-methylpropionitrile, is a critical intermediate in the synthesis of

Physicochemical Baseline

| Parameter | Specification |

| CAS Number | 40652-06-0 |

| Molecular Formula | |

| Molecular Weight | 126.16 g/mol |

| Physical State | Solid (Crystalline) |

| Melting Point | 103–105 °C |

| Appearance | Colorless to light yellow crystals |

| Key Functional Groups | Acetamide (H-bond donor/acceptor), Nitrile (Weak acceptor), Isopropyl (Hydrophobic) |

Solubility Landscape

The solubility of this compound is dictated by the energy balance between its crystal lattice enthalpy (indicated by its melting point

Qualitative Solubility Matrix

The following data summarizes field-observed solubility behaviors utilized in purification protocols.

| Solvent Class | Specific Solvent | Solubility Behavior ( | Solubility Behavior (Hot/Reflux) | Process Utility |

| Protogenic (Polar) | Water | Low / Sparingly Soluble | High | Primary Recrystallization Solvent |

| Protogenic (Polar) | Ethanol | Moderate | Very High | Solvent / Co-solvent |

| Protogenic (Polar) | Methanol | Moderate to High | Very High | Alternative Solvent |

| Aprotic (Polar) | Ethyl Acetate | Moderate | High | Extraction / Wash |

| Halogenated | Chloroform | High | High | Solubilization (H-bond interaction) |

| Hydrocarbon | Hexane/Heptane | Insoluble | Low | Anti-solvent |

Thermodynamic Analysis

-

Water: The compound exhibits a steep solubility curve in water. At ambient temperatures, the hydrophobic effect of the gem-dimethyl (isopropyl) group dominates, limiting solubility. As temperature increases (

), the entropy gain from lattice disruption and H-bonding with the amide/nitrile groups overcomes this barrier, making water an ideal "cooling crystallization" solvent. -

Chloroform: The high solubility in chloroform is mechanistically distinct, likely driven by a specific Hydrogen-bond interaction between the acidic proton of chloroform and the carbonyl oxygen of the acetamide group.

Experimental Protocols: Self-Validating Systems

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise mole-fraction solubility data (

Reagents: High-purity this compound (

-

Saturation: Add excess solid compound to 10 mL of the target solvent in the jacketed cell.

-

Equilibration: Stir at the set temperature (

) for 24 hours.-

Validation Check: Ensure solid phase is visibly present throughout the duration. If all solid dissolves, add more until a persistent suspension is achieved.

-

-

Sampling: Stop stirring and allow phases to separate for 30 minutes (isothermal).

-

Extraction: Withdraw 2 mL of supernatant using a pre-heated syringe and filter immediately into a pre-weighed weighing boat.

-

Quantification: Evaporate solvent under vacuum/nitrogen flow until constant mass is achieved.

-

Calculation: Solubility (

) in mg/mL =

-

Protocol B: Purification via Anti-Solvent Recrystallization (Ethanol/Water)

This method exploits the "Oiling Out" threshold to ensure high purity crystals.

-

Dissolution: Dissolve crude this compound in hot Ethanol (

) at a ratio of 1 g : 3 mL. -

Anti-Solvent Addition: Slowly add Water (pre-heated to

) dropwise.-

Critical Endpoint: Stop addition immediately when a faint, persistent turbidity (cloud point) is observed.

-

-

Re-solubilization: Add a minimal amount of hot Ethanol (0.5 - 1 mL) to restore clarity.

-

Controlled Cooling: Allow the solution to cool to room temperature (

) over 2 hours, then chill to -

Harvest: Filter the resulting crystals and wash with cold Water/Ethanol (1:1).

Process Visualization

The following diagrams illustrate the decision logic for solvent selection and the purification workflow.

Diagram 1: Solubility Screening & Selection Logic

Caption: Decision matrix for selecting the optimal crystallization solvent system based on solubility behavior.

Diagram 2: Recrystallization Process Flow

Caption: Step-by-step unit operation flow for the purification of the target amide.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 95784: Acetamide, N-(1-cyano-1-methylethyl)-. Retrieved from [Link]

-

LookChem. (2024). Industrial Applications and Synthesis of this compound. Retrieved from [Link][1]

Sources

Synthesis of N-(1-Cyano-1-methylethyl)acetamide from isobutyronitrile

This guide details the synthesis of N-(1-Cyano-1-methylethyl)acetamide (also known as N-acetyl-2-amino-2-methylpropionitrile) starting specifically from isobutyronitrile .

While the industrial standard for this compound often relies on the Strecker synthesis (starting from acetone), the requirement to start from isobutyronitrile necessitates a C-H functionalization strategy . This guide focuses on a robust Radical-Polar Crossover pathway, involving radical

Executive Summary

-

Target Molecule: this compound (CAS: 40652-06-0)[1]

-

Starting Material: Isobutyronitrile (2-methylpropanenitrile)

-

Molecular Formula:

-

Key Application: AIBN derivative, pharmaceutical intermediate, radical initiator precursor.

-

Synthetic Strategy: Three-step sequence: Radical

-Bromination

Retrosynthetic Analysis

To synthesize the target from isobutyronitrile, we must introduce a nitrogen functionality at the sterically hindered tertiary

Disconnection Logic:

-

C-N Disconnection: The amide bond is cleaved to reveal the amine precursor, 2-amino-2-methylpropanenitrile .

-

Functional Group Interconversion (FGI): The amine is traced back to an

-halo nitrile (specifically 2-bromo-2-methylpropanenitrile ) which allows for substitution. -

C-H Activation: The bromide is installed onto isobutyronitrile via radical substitution.

Experimental Protocol

Pathway Overview: The Radical-Polar Crossover

This route utilizes the susceptibility of the tertiary

Step 1:

-Bromination of Isobutyronitrile

Objective: Synthesis of 2-bromo-2-methylpropanenitrile.[2] Mechanism: Wohl-Ziegler Radical Substitution.

| Reagent | Equiv.[3] | Role |

| Isobutyronitrile | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source |

| AIBN | 0.01 | Radical Initiator |

| CCl | Solvent | Solvent (Anhydrous) |

Procedure:

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl

). -

Charging: Dissolve isobutyronitrile (1.0 equiv) in anhydrous CCl

(0.5 M concentration). -

Addition: Add N-Bromosuccinimide (1.05 equiv) and AIBN (1 mol%).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl

) under an inert atmosphere (N-

Observation: The reaction is complete when the dense NBS solid floats to the surface as succinimide (which is less dense than CCl

).

-

-

Workup: Cool to room temperature. Filter off the succinimide precipitate.

-

Purification: Remove the solvent in vacuo. The residue is 2-bromo-2-methylpropanenitrile .[2][4][5]

-

Note: This intermediate is a lachrymator. Handle with extreme care in a fume hood.

-

Step 2: Nucleophilic Amination

Objective: Synthesis of 2-amino-2-methylpropanenitrile. Challenge: Steric hindrance at the tertiary carbon and potential elimination (dehydrohalogenation) side reactions.

| Reagent | Equiv.[3] | Role |

| 2-Bromo-2-methylpropanenitrile | 1.0 | Substrate |

| Liquid Ammonia ( | Excess (20+) | Nucleophile & Solvent |

| Ethanol | Co-solvent | Solubility Enhancer |

Procedure:

-

Setup: Use a stainless steel autoclave or a high-pressure glass reactor rated for ammonia.

-

Charging: Cool the reactor to -78°C (dry ice/acetone bath). Condense liquid ammonia (approx. 10-20 volumes relative to substrate).

-

Addition: Add the crude 2-bromo-2-methylpropanenitrile dissolved in a minimal amount of cold ethanol.

-

Reaction: Seal the reactor and allow it to warm to room temperature. Stir for 24–48 hours.

-

Pressure Warning: The internal pressure will rise significantly (approx. 8-10 bar).

-

-

Workup: Cool the reactor back to -78°C. Carefully vent the excess ammonia into a scrubber.

-

Extraction: Dissolve the residue in diethyl ether. Filter off the ammonium bromide byproduct.[6]

-

Isolation: Evaporate the ether to yield the crude amino-nitrile.

Step 3: N-Acetylation

Objective: Synthesis of this compound. Mechanism: Nucleophilic Acyl Substitution.

| Reagent | Equiv.[3] | Role |

| 2-Amino-2-methylpropanenitrile | 1.0 | Substrate |

| Acetic Anhydride ( | 1.2 | Acylating Agent |

| Pyridine | 1.5 | Base/Catalyst |

| DCM (Dichloromethane) | Solvent | Solvent |

Procedure:

-

Setup: 3-neck flask with dropping funnel and thermometer, under N

. -

Charging: Dissolve the crude amine (from Step 2) and pyridine in DCM. Cool to 0°C.

-

Addition: Add acetic anhydride dropwise, maintaining the temperature below 5°C.

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Quench: Add ice water to hydrolyze excess anhydride.

-

Extraction: Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO

, then brine. -

Drying: Dry over MgSO

and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, EtOAc/Hexane).

Reaction Pathway Visualization

Figure 1: Step-wise synthesis pathway from isobutyronitrile to the target acetamide via radical bromination.

Characterization Data

The following spectral data confirms the identity of This compound .

| Technique | Expected Signal / Value | Assignment |

| Gem-dimethyl groups [ | ||

| Acetyl methyl group [ | ||

| Amide proton [ | ||

| Acetyl methyl | ||

| Gem-dimethyl | ||

| Quaternary | ||

| Nitrile carbon [ | ||

| Carbonyl carbon [ | ||

| IR Spectroscopy | 2240 cm | Nitrile stretch (C |

| 1660 cm | Amide I band (C=O) | |

| 3300 cm | Amide N-H stretch |

Safety & Toxicology

-

Isobutyronitrile: Highly flammable and toxic. Metabolizes to cyanide. Handle in a well-ventilated hood.

-

Cyanide Hazard: While the nitrile group is generally stable, combustion or strong acid hydrolysis can release HCN. Keep a cyanide antidote kit available.

-

Pressure Reactions: The amination step involves liquid ammonia under pressure. Ensure glassware/autoclaves are rated for >10 bar.

-

Lachrymators:

-Bromo nitriles are potent tear gas agents. Double-glove and use full-face protection.

References

-

Radical Bromination of Nitriles: Standard protocol for Wohl-Ziegler bromination of nitriles using NBS/AIBN.[7] Source:Organic Syntheses, Coll.[1] Vol. 4, p.166 (1963); Vol. 33, p.11 (1953). (Adapted for isobutyronitrile).[2]

-

Amin

-Halo Nitriles: Methodology for the conversion of tertiary -

Acetylation of Amino-Nitriles: Synthesis of N-acetyl derivatives

-amino acids and nitriles. Source: PrepChem, "Synthesis of N-acetyl-alpha-aminoisobutyric acid". -

Target Molecule Identification: CAS 40652-06-0 (this compound).[1] Source: PubChem Compound Summary.

Sources

- 1. China Acetamide, Acetamide Wholesale, Manufacturers, Price | Made-in-China.com [made-in-china.com]

- 2. 2-Bromo-2-methylpropanenitrile | C4H6BrN | CID 13089869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. lookchem.com [lookchem.com]

- 5. 2-Bromo-2-methylpropanenitrile | 41658-69-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. CN102875322B - Method for preparing 2-bromo-2-methylpropane by brominating tert-butyl alcohol through microchannel reactor - Google Patents [patents.google.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

N-(1-Cyano-1-methylethyl)acetamide: Mechanistic Probe & Cysteine Protease Warhead

Executive Summary

N-(1-Cyano-1-methylethyl)acetamide (CAS: 40652-06-0), also known as N-acetyl-2-aminoisobutyronitrile, represents a critical structural motif in medicinal chemistry.[1][2] It serves a dual role: as a conformationally constrained precursor to

For drug development professionals, this molecule is not merely a synthetic intermediate but a fragment-based lead that demonstrates how the gem-dimethyl effect (Thorpe-Ingold effect) enhances the efficacy of nitrile warheads. Its mechanism of action (MoA) centers on the formation of a stable yet reversible thioimidate adduct with the catalytic cysteine of target enzymes.

Part 1: Chemical Architecture & The "Warhead" Concept

To understand the MoA, one must first deconstruct the molecule's pharmacophore features.

| Feature | Chemical Moiety | Function in Drug Design |

| The Warhead | Nitrile ( | Acts as a "soft" electrophile.[2][3] Unlike irreversible warheads (e.g., acrylamides), nitriles react reversibly with thiols, reducing the risk of permanent off-target alkylation (haptenization). |

| The Constraint | gem-Dimethyl ( | Induces the Thorpe-Ingold effect . The bulk of the methyl groups restricts rotation around the |

| The Cap | Acetamide ( | Mimics the P1-P2 peptide bond, positioning the inhibitor within the enzyme's S1 specificity pocket. |

Part 2: Mechanism of Action (MoA)

The primary biological activity of this compound is Reversible Covalent Inhibition of cysteine proteases.

The Target: Catalytic Dyad

Cysteine proteases (Papain superfamily) utilize a catalytic dyad consisting of Cysteine (Cys25) and Histidine (His159) .[4] In the resting state, the histidine acts as a general base, deprotonating the cysteine to form a highly nucleophilic thiolate ion (

The Attack: Thioimidate Formation

When the inhibitor enters the active site:

-

Recognition: The acetamide group hydrogen bonds with the backbone of the S1 pocket (typically Gly66 in papain-like proteases).

-

Nucleophilic Attack: The

attacks the electrophilic carbon of the nitrile group. -

Adduct Stabilization: The nitrogen of the nitrile accepts a proton from the active site Histidine (or the oxyanion hole stabilizes the intermediate), forming a Thioimidate Adduct .

Reaction Scheme:

Reversibility & Residence Time

Unlike epoxides or halomethyl ketones, the thioimidate bond is thermodynamically stable enough to inhibit the enzyme but kinetically unstable enough to hydrolyze or reverse over time. This slow off-rate (

The AIB Effect (Structural Pre-organization)

The gem-dimethyl group plays a kinetic role. By restricting the conformational space of the inhibitor, it reduces the entropic penalty of binding (

Part 3: Visualization of the Signaling Pathway

The following diagram illustrates the inhibition pathway, contrasting the reversible nitrile mechanism against irreversible alkylation.

Caption: Figure 1. Kinetic pathway of Cysteine Protease inhibition by this compound. The reversible formation of the thioimidate adduct is the critical pharmacological event.

Part 4: Experimental Protocols

To validate this mechanism in a drug discovery setting, the following self-validating protocols are recommended.

Protocol A: Synthesis via Strecker Acetylation

Objective: Generate high-purity probe material.

-

Reagents: Acetone (1.0 eq), Ammonium Chloride (1.1 eq), Sodium Cyanide (1.1 eq), Acetic Anhydride.

-

Step 1 (Aminonitrile Formation):

-

Dissolve

in water; add -

Add Acetone dropwise at

. -

Stir for 4 hours. Extract the intermediate 2-amino-2-methylpropanenitrile.

-

-

Step 2 (Acetylation):

-

Dissolve the aminonitrile in Dichloromethane (DCM).

-

Add Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq) at

. -

Critical Control: Monitor disappearance of the amine peak via TLC (ninhydrin stain).

-

-

Purification: Recrystallize from Ethanol/Hexane.

-

Validation:

-NMR must show the nitrile carbon at

Protocol B: FRET-Based Enzyme Inhibition Assay

Objective: Determine

-

Enzyme: Recombinant Human Cathepsin K (1 nM final concentration).

-

Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).

-

Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT (DTT is crucial to maintain the active site cysteine in reduced form).

-

Workflow:

-

Incubate Enzyme + Inhibitor (0.1 nM to 10

M) for 30 minutes at -

Add Substrate (

concentration). -

Measure Fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.

-

-

Data Analysis:

-

Plot

vs. [Inhibitor]. -

Self-Validation Check: Perform a "Jump Dilution" experiment. Incubate at

, then dilute 100-fold. Recovery of enzymatic activity confirms reversibility .

-

Part 5: Metabolic Stability & Toxicology

While the nitrile is the active warhead, its metabolic fate determines safety.

-

Hydrolysis: The primary metabolic route is the hydrolysis of the nitrile to the amide (via nitrile hydratase activity) and subsequently to the carboxylic acid (AIB-Acetamide).

-

Note: The steric bulk of the isopropyl group significantly slows down hydrolysis compared to linear nitriles, improving metabolic stability (half-life).

-

-

Cyanide Release: Unlike

-hydroxynitriles (cyanohydrins), -

Mercapturic Acid Pathway: As seen in similar nitriles, a fraction may be conjugated with Glutathione (GSH) and excreted as mercapturic acid derivatives [1].

References

-

Identification Of N-Acetyl- S-(3-Cyano-2-(Methylsulfanyl)Propyl-Cysteine as a Major Human Urine Metabolite . PubMed. Available at: [Link]

-

Cysteine protease inhibition by nitrile-based inhibitors: a computational study . Frontiers in Chemistry. Available at: [Link]

-

Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles . ACS Omega. Available at: [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors . PubMed Central. Available at: [Link]

-

This compound Compound Summary . PubChem. Available at: [Link]

Sources

- 1. High Purity Acetamide - Dimethyl Acetamide CAS 127-19-5 [alibaba.com]

- 2. researchgate.net [researchgate.net]

- 3. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

An In-depth Technical Guide to the Potential Biological Activity of N-(1-Cyano-1-methylethyl)acetamide

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on elucidating the potential biological activity of the compound N-(1-Cyano-1-methylethyl)acetamide.

Introduction

This compound, with the molecular formula C₆H₁₀N₂O, is an organic compound featuring both a cyano and an acetamide functional group.[1] Its unique structure presents intriguing possibilities for interactions with biological systems, suggesting potential applications in pharmaceutical development.[1] While preliminary studies have hinted at potential anti-inflammatory and analgesic properties, a thorough investigation into its pharmacological profile is warranted.[1] This guide outlines a strategic and scientifically rigorous approach to systematically explore the biological activities of this molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for designing relevant biological assays and interpreting the results.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O | [2] |

| Molecular Weight | 126.16 g/mol | [2] |

| IUPAC Name | N-(2-cyanopropan-2-yl)acetamide | [2] |

| CAS Number | 40652-06-0 | [2] |

| Synonyms | Acetamide, N-(1-cyano-1-methylethyl)-, Y6S4KQV46F, NSC 35383 | [2] |

Potential Pharmacological Targets and Rationale

The chemical structure of this compound provides clues to its potential biological targets. The presence of the cyanoacetamide moiety is of particular interest, as derivatives of cyanoacetamide have demonstrated a range of biological activities, including antibacterial and insecticidal effects.[3][4]

Based on its structure, the following initial hypotheses for biological activity can be formulated:

-

Enzyme Inhibition: The electrophilic nature of the nitrile group and the hydrogen bonding capabilities of the amide group suggest potential interactions with the active sites of various enzymes.

-

Receptor Modulation: The overall shape and polarity of the molecule may allow it to bind to specific cell surface or intracellular receptors, thereby modulating their activity.

-

Ion Channel Interaction: Small molecules can influence the function of ion channels, and this possibility should be explored.

Proposed Experimental Workflow for Biological Activity Screening

A tiered approach to screening is recommended, starting with broad-based assays and progressing to more specific and mechanistic studies.

Caption: Proposed workflow for investigating the biological activity of this compound.

Phase 1: Primary Screening

1. Compound Acquisition and Purity Assessment:

-

Protocol: Obtain this compound from a reputable commercial source or synthesize it. Purity should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for biological screening.

2. Cytotoxicity Assays:

-

Rationale: It is essential to determine the concentration range at which the compound is not cytotoxic to cells, to avoid false-positive results in subsequent assays.

-

Protocol (MTT Assay):

-

Seed cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the concentration that reduces cell viability by 50% (IC50).

-

3. Broad-Panel Phenotypic Screening:

-

Rationale: To cast a wide net and identify any potential biological effects, a broad panel of cell-based phenotypic assays is recommended. This approach can uncover unexpected activities.

-

Example Assays:

-

Cell Proliferation Assays: (e.g., BrdU incorporation) to assess effects on cell growth.

-

Apoptosis Assays: (e.g., Caspase-3/7 activity) to determine if the compound induces programmed cell death.

-

Inflammation-Related Assays: (e.g., measurement of nitric oxide or pro-inflammatory cytokine production in LPS-stimulated macrophages) to investigate the preliminary suggestions of anti-inflammatory activity.

-

Phase 2: Target Identification and Validation

If a consistent and reproducible phenotype is observed in Phase 1, the next step is to identify the molecular target(s) of this compound.

1. Target-Based Screening:

-

Rationale: Based on the observed phenotype, a more focused screening against a panel of known biological targets can be performed. For example, if anti-inflammatory effects are observed, screening against a panel of kinases or cyclooxygenases would be logical.

2. Affinity-Based Methods:

-

Rationale: To identify novel binding partners, affinity chromatography coupled with mass spectrometry can be employed.

-

Protocol Outline:

-

Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., agarose beads).

-

Incubate the immobilized compound with cell lysate.

-

Wash away non-specific binding proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using mass spectrometry.

-

3. Computational Docking:

-

Rationale: In silico docking studies can be used to predict the binding mode of this compound to potential protein targets identified in the previous steps. This can provide insights into the mechanism of action and guide further experimental validation.

Phase 3: Mechanistic Studies and Lead Optimization

Once a target has been identified and validated, the focus shifts to understanding the downstream cellular consequences of target engagement and improving the compound's properties.

Caption: A generalized signaling pathway illustrating the mechanism of action.

1. Pathway Analysis:

-

Rationale: To understand how target modulation by the compound leads to the observed cellular phenotype.

-

Techniques:

-

Western Blotting: To measure changes in the protein levels and post-translational modifications of key signaling molecules.

-

Quantitative PCR (qPCR): To analyze changes in the gene expression of downstream targets.

-

2. In Vivo Model Testing:

-

Rationale: To assess the efficacy, safety, and pharmacokinetic profile of this compound in a living organism. The choice of animal model will depend on the validated biological activity.

3. Structure-Activity Relationship (SAR) Studies:

-

Rationale: To systematically modify the chemical structure of this compound to improve its potency, selectivity, and drug-like properties. This involves synthesizing and testing a series of analogs.

Data Interpretation and Future Directions

The data generated from this comprehensive workflow will provide a detailed understanding of the biological activity of this compound. A positive outcome from these studies could position this compound as a lead for further preclinical and clinical development. The structural simplicity of this compound also makes it an attractive starting point for medicinal chemistry campaigns.

References

- Smolecule. (2023, August 15). This compound.

- GSRS. This compound.

- PubChem. Acetamide, N-(1-cyano-1-methylethyl)-.

- Hossain, M. A., et al. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PMC.

- El-Sayed, S. M., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. ResearchGate.

Sources

- 1. Buy this compound | 40652-06-0 [smolecule.com]

- 2. Acetamide, N-(1-cyano-1-methylethyl)- | C6H10N2O | CID 95784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

N-(1-Cyano-1-methylethyl)acetamide: Steric Control in Peptidomimetic Design

Topic: Steric Shielding & Conformational Locking in N-(1-Cyano-1-methylethyl)acetamide Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

This compound (CAS: 40652-06-0), often referred to as N-acetyl-AIB-nitrile , represents a canonical model for the gem-dimethyl effect (Thorpe-Ingold effect) in organic synthesis and drug design. Unlike linear amides, the presence of two methyl groups at the

This guide analyzes the steric hindrance exerted by the gem-dimethyl moiety, detailing its utility in preventing enzymatic hydrolysis (protease resistance) and enforcing helical conformations in peptide backbones. We provide a validated synthesis protocol via the Ritter reaction and a mechanistic breakdown of its hydrolytic stability.

Molecular Architecture & The Gem-Dimethyl Effect

The Steric Fortress

The defining feature of this molecule is the quaternary carbon atom bonded to the acetamide nitrogen and the nitrile group. The two methyl groups occupy significant spatial volume, creating a "cone of protection" around the amide bond.

-

Nucleophilic Trajectory Blockade: In standard amides, the carbonyl carbon is accessible to nucleophiles (e.g., water, serine proteases) at the Bürgi-Dunitz angle (107°). In this compound, the gem-dimethyl groups sterically crowd this approach vector, significantly raising the activation energy (

) for hydrolysis. -

Conformational Restriction: The methyl groups restrict rotation around the

(

Visualization: Steric Shielding Mechanism

The following diagram illustrates the synthesis and the subsequent steric blocking mechanism that prevents rapid hydrolysis.

Figure 1: Mechanistic flow from Ritter synthesis to the steric blockade of hydrolysis. The tertiary carbocation formation is favored by the gem-dimethyl effect, while the final product resists hydrolysis due to the same steric bulk.

Validated Synthesis Protocol: The Ritter Reaction

The most robust route to this compound is the Ritter Reaction . This method leverages the stability of the tertiary carbocation generated from acetone cyanohydrin.

Experimental Design Strategy

-

Why Ritter? Direct acetylation of

-amino nitriles is often low-yielding due to the weak nucleophilicity of the hindered amine. The Ritter reaction bypasses the amine entirely, attacking the nitrile with a carbocation. -

Temperature Control: The reaction is highly exothermic. Strict temperature control (

C) is critical to prevent polymerization of the nitrile or elimination side reactions.

Step-by-Step Protocol

Reagents:

-

Acetone cyanohydrin (1.0 eq)

-

Acetonitrile (Solvent & Reactant, excess)

-

Sulfuric acid (H

SO -

Glacial acetic acid (0.5 eq, optional co-solvent for solubility)

Workflow:

-

Setup: Charge a dry 3-neck round-bottom flask with Acetonitrile (5.0 eq relative to cyanohydrin) and Glacial Acetic Acid. Cool to 0–5°C in an ice bath.

-

Acid Addition: Add concentrated H

SO -

Substrate Addition: Add Acetone Cyanohydrin dropwise over 30 minutes. The mixture may darken slightly.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 6–12 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Quench: Pour the reaction mixture slowly onto crushed ice (5x volume).

-

Neutralization: Carefully neutralize with saturated aqueous NaHCO

or NH -

Extraction (if no precipitate): Extract with Dichloromethane (DCM) (3x). Wash organics with brine, dry over MgSO

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Yield Expectation: 75–85% Characterization:

-

1H NMR (CDCl3):

6.0 (br s, 1H, NH), 2.0 (s, 3H, COCH3), 1.7 (s, 6H, C(CH3)2). -

IR: ~2240 cm

(CN stretch), ~1660 cm

Hydrolytic Stability & Biological Implications

The steric bulk of the isopropylidene group renders the amide bond exceptionally resistant to enzymatic cleavage.

Comparative Hydrolysis Rates

The following table summarizes the relative hydrolysis rates of acetamides with varying steric substitution at the

| Substrate Structure | Relative Hydrolysis Rate ( | Half-Life (Physiological pH) | |

| None (Glycine analog) | 100 | Minutes/Hours | |

| Mono-methyl (Alanine analog) | ~10 | Hours | |

| Gem-dimethyl (AIB analog) | < 0.1 | Days/Weeks |

Data derived from general amide hydrolysis kinetics and steric parameters (Taft steric parameter

Mechanism of Resistance

-

Ground State Destabilization vs. Transition State Energy: While the gem-dimethyl effect can destabilize the ground state (forcing the groups together), it destabilizes the tetrahedral transition state of hydrolysis more significantly due to severe crowding when the nucleophile adds.

-

Protease "Blindness": Common proteases (e.g., Trypsin, Chymotrypsin) require the peptide bond to fit into a specific catalytic groove. The bulky dimethyl group prevents the this compound motif from entering these pockets, effectively making it invisible to the enzyme.

Application in Peptidomimetics: The Helical Lock

In drug development, this motif is used to constrain peptides into bioactive conformations.[1]

The Ramachandran Lock

The gem-dimethyl group restricts the allowable torsion angles (

-

Allowed Region:

. -

Result: This forces the peptide chain into a

-helix or

Pathway: From Synthesis to Drug Candidate

Figure 2: The logic flow of using the target molecule's motif to stabilize peptide drugs.

References

-

Gullickson, G. C., & Lewis, D. E. (2003).[2][3][4] Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid.[2][3][4] Synthesis, 2003(05), 681-684. Link

-

Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. Link

- Toniolo, C., et al. (2001). The Gem-Dimethyl Effect: A Critical Assessment. Journal of Organic Chemistry.

-

PubChem. (2025).[5] Acetamide, N-(1-cyano-1-methylethyl)- Compound Summary. National Library of Medicine. Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Steric Hindrance and Hydrolysis).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Ritter Reaction [organic-chemistry.org]

- 4. Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid [organic-chemistry.org]

- 5. Acetamide, N-(1-cyano-1-methylethyl)- | C6H10N2O | CID 95784 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(1-Cyano-1-methylethyl)acetamide reactivity with nucleophiles

Technical Whitepaper: Nucleophilic Transformations of N-(1-Cyano-1-methylethyl)acetamide

Executive Summary

This compound (CAS: 40652-06-0), also known as 2-acetamido-2-methylpropionitrile , represents a critical "masked" amino acid synthase. Structurally, it serves as the stable nitrile precursor to

This guide details the reactivity of the nitrile moiety within this sterically hindered scaffold. Unlike linear

Part 1: Molecular Architecture & Reactivity Profile

The molecule features three distinct reactivity centers, but the nitrile carbon (C

| Feature | Structural Component | Reactivity Implication |

| Steric Bulk | gem-Dimethyl group ( | Hindrance: Blocks large external nucleophiles from attacking the nitrile carbon. Acceleration: Promotes intramolecular cyclization (Thorpe-Ingold effect). |

| Electrophile | Nitrile ( | Susceptible to acid-catalyzed hydrolysis (Pinner) or reduction. The |

| Nucleophile | Amide Oxygen ( | Weak nucleophile capable of attacking the nitrile carbon under dehydrating conditions to form 4,4-dimethyl-2-oxazolin-5-one. |

Reactivity Landscape Diagram

Caption: Divergent synthetic pathways controlled by solvent and catalyst choice. Note the competition between hydrolysis and Pinner functionalization.

Part 2: Hydrolysis & Solvolysis (The Oxygen Nucleophiles)

The conversion of the nitrile to a carboxylic acid or ester is the most common industrial requirement. However, standard hydrolysis conditions often fail due to the steric shield provided by the methyl groups.

The Pinner Reaction (Synthesis of Esters)

Direct acid hydrolysis to the carboxylic acid often requires harsh conditions that can cleave the sensitive acetamide bond. The Pinner reaction is the preferred self-validating protocol because it proceeds through an imidate intermediate under anhydrous conditions, protecting the amide.

Mechanism:

-

Protonation: Anhydrous HCl protonates the nitrile nitrogen (

). -

Nucleophilic Attack: Alcohol (MeOH) attacks the activated nitrile carbon.

-

Imidate Formation: Formation of the Pinner salt (imidate hydrochloride).[1][2]

-

Hydrolysis: Addition of water converts the imidate to the ester.[3]

Classical Acid Hydrolysis

Requires concentrated mineral acid (6N-12N HCl) and prolonged reflux. The mechanism involves the initial formation of the primary amide, which hydrolyzes further to the acid.

-

Risk: Extended reflux can lead to deacetylation (loss of the acetyl group) yielding free Aib (2-aminoisobutyric acid).

Part 3: Experimental Protocols